Reactive Orange 14

Description

Structure

3D Structure

Properties

IUPAC Name |

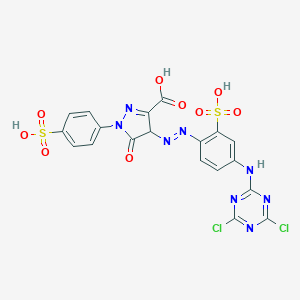

4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N8O9S2/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRFTCGTRALYFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N8O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101444 |

Source

|

| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12225-86-4 |

Source

|

| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reactive Orange 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Orange 14

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Orange 14 is a synthetic azo dye belonging to the reactive class of colorants.[1] Reactive dyes are distinguished by their ability to form strong, covalent bonds with the substrate they are applied to, resulting in excellent wash fastness.[1][2] This property makes them highly valuable in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen.[1][3][4] Beyond textiles, its unique chemical structure and reactivity offer potential for investigation in various scientific and research applications.[5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reaction mechanisms of this compound, along with insights into its applications and environmental considerations.

Chemical Structure and Identification

This compound is a complex organic molecule characterized by a single azo group (-N=N-) which acts as the chromophore, responsible for its orange color.[3] Its structure also incorporates a reactive group, which is key to its functionality.

Systematic Name: 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid[2]

dot

Caption: Simplified Synthesis Workflow for this compound

Mechanism of Action: Covalent Bond Formation

The defining characteristic of reactive dyes is their ability to form a covalent bond with the functional groups present in the substrate. For cellulosic fibers like cotton, the primary reaction sites are the hydroxyl (-OH) groups. [6][7] Under alkaline conditions (typically pH 10-12), the hydroxyl groups of cellulose are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻). [6][8]These anions then attack the electrophilic sites on the reactive group of the dye molecule. In the case of vinyl sulfone dyes, the active form for reaction is the vinyl sulfone group (–SO₂–CH=CH₂). [6]This reaction proceeds via a nucleophilic addition mechanism. [6][9] It is important to note that a competing reaction, hydrolysis, can also occur where the reactive group of the dye reacts with hydroxide ions (OH⁻) in the aqueous solution. [10]This leads to the formation of a non-reactive, hydrolyzed dye that can no longer bind to the fiber, resulting in dye wastage and colored effluents. [10]The efficiency of the dyeing process is therefore a balance between the rate of fixation to the fiber and the rate of hydrolysis. [6][10] dot

Caption: Reaction of this compound with Cellulose

Applications

The primary application of this compound is in the textile industry for dyeing and printing on cellulosic fabrics. [1][3]Its properties of good solubility, high fixation, and excellent fastness make it a popular choice. [1]It is also used in the dyeing of paper and leather. [11] Beyond its traditional use, this compound has been noted for its potential application in the screening of inulin-degrading microorganisms. [5][12]

Analytical Methodologies

The detection and quantification of this compound are crucial for quality control in industrial processes and for environmental monitoring. Several analytical techniques can be employed:

-

UV-Visible Spectrophotometry: This technique is used to determine the concentration of the dye in a solution by measuring its absorbance at its wavelength of maximum absorption (λmax). [13][14]* High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC/MS/MS), provides a highly sensitive and selective method for the separation, identification, and quantification of the dye, even in complex matrices like textile samples. [15][16]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying the functional groups present in the dye molecule, confirming its chemical structure. [17]

Protocol: Spectrophotometric Analysis of this compound

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

-

Wavelength Scan: Using a UV-Vis spectrophotometer, perform a wavelength scan of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare the unknown sample solution and measure its absorbance at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown sample.

Safety and Environmental Considerations

Toxicological Profile

Reactive dyes, including this compound, can pose health risks, particularly to workers in dye manufacturing and textile industries who may be exposed to the dye in its powder form. [18][19]Inhalation of dye dust can lead to respiratory sensitization and allergic reactions such as occupational asthma. [18][19]Skin contact may also cause irritation. [20]Once the dye is covalently bound to the textile fiber, the risk to the consumer is significantly minimized due to the high wash fastness. [18][19]

Environmental Impact and Remediation

The discharge of colored effluents from textile dyeing processes is a significant environmental concern. [21][22]The presence of dyes in water bodies reduces light penetration, affecting aquatic photosynthesis. [21]While reactive dyes themselves may have low toxicity to aquatic organisms, the breakdown products of azo dyes can be more harmful. [21][23] Due to the high stability of reactive dyes, conventional wastewater treatment methods are often ineffective at removing them completely. [22][24]Advanced treatment methods are therefore necessary:

-

Biological Treatment: Using microorganisms in processes like activated sludge systems to biodegrade the dyes. [22][24]* Physicochemical Methods: Techniques such as adsorption, coagulation, and membrane filtration can be effective in removing dyes from wastewater. [25]* Advanced Oxidation Processes (AOPs): Methods like photocatalytic degradation and ozonation can break down the complex dye molecules into simpler, less harmful compounds. [13][23]

Conclusion

C.I. This compound is a commercially important dye with a well-defined chemical structure and properties that make it highly suitable for dyeing cellulosic materials. Its reactivity, based on the formation of a covalent bond with the substrate, ensures high-quality and durable coloration. However, the environmental impact of its use, particularly in terms of colored wastewater, necessitates the implementation of effective treatment strategies. A thorough understanding of its chemistry, from synthesis to application and environmental fate, is crucial for its responsible and sustainable use in both industrial and research settings.

References

-

Megha International. (n.d.). This compound Dye - Affordable Price for Industrial Applications. Retrieved from [Link]

-

World dye variety. (2012, May 9). This compound. Retrieved from [Link]

-

WiseGuy Reports. (2024, July 17). This compound Market is Probable to Influence the Value. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:12225-86-4. Retrieved from [Link]

-

ETAD. (n.d.). Toxicology and toxicological testing of colorants. Retrieved from [Link]

-

Grokipedia. (2026, January 8). Vinyl sulfone dyes. Retrieved from [Link]

-

Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Retrieved from [Link]

-

Hindawi. (2025, August 6). Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye. Retrieved from [Link]

-

PubMed Central. (n.d.). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. Retrieved from [Link]

-

Ahmad, B., et al. (2013). Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes and their Applications on Cotton Fabric. Asian Journal of Chemistry, 25(10), 5469-5473. Retrieved from [Link]

-

Fibre2Fashion. (n.d.). Health and Environmental Hazards of Synthetic Dyes. Retrieved from [Link]

-

MDPI. (n.d.). Environmental Impacts and Strategies for Bioremediation of Dye-Containing Wastewater. Retrieved from [Link]

- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.

-

IWA Publishing. (2024, May 31). A review on progresses in reactive dye-containing wastewater treatment. Retrieved from [Link]

-

Wikipedia. (n.d.). Vinyl sulfone dyes. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Activated Sludge: Decolorization and Degradation of Textile Dye Reactive Orange HE2R. Retrieved from [Link]

-

PubMed. (n.d.). Toxicity of reactive red 141 and basic red 14 to algae and waterfleas. Retrieved from [Link]

-

International Journal of Electrochemical Science. (2022, June 6). Degradation of a Reactive Orange 16 in textile wastewater treatment using CuO/ZnO nanocomposite as photocatalyst. Retrieved from [Link]

-

Cengage. (n.d.). Selected Methods of Analysis. Retrieved from [Link]

-

Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Electrochemical Sensing Strategies for Synthetic Orange Dyes. Retrieved from [Link]

- Google Patents. (n.d.). CN109651839B - Preparation method of orange reactive printing dye.

-

National Center for Biotechnology Information. (2025, January 29). Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). a UV absorption spectrum. b FT-IR spectrum of the Reactive Orange (RO 16) dye standard and the synthesized GGC dye. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres. Retrieved from [Link]

- Google Patents. (n.d.). CN105860580A - Preparation method of orange reactive dye.

-

ResearchGate. (2025, August 7). (PDF) The chemistry of reactive dyes and their application processes. Retrieved from [Link]

-

UPB. (n.d.). SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. Retrieved from [Link]

-

WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, December 27). Cationized Cellulose Materials: Enhancing Surface Adsorption Properties Towards Synthetic and Natural Dyes. Retrieved from [Link]

-

MDPI. (n.d.). Microalgae as a Source of Photosensitizers: Analytical Strategies and Biomedical Use in Photodynamic Therapy. Retrieved from [Link]

-

Semantic Scholar. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

-

RSC Publishing. (2022, November 3). Spatioselective surface chemistry for the production of functional and chemically anisotropic nanocellulose colloids. Retrieved from [Link]

-

Wikipedia. (n.d.). OLED. Retrieved from [Link]

Sources

- 1. This compound Dye - Affordable Price for Industrial Applications [meghadyes.com]

- 2. benchchem.com [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. vianadyes.com [vianadyes.com]

- 5. This compound | 12225-86-4 [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Cationized Cellulose Materials: Enhancing Surface Adsorption Properties Towards Synthetic and Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. textileapex.com [textileapex.com]

- 11. openpr.com [openpr.com]

- 12. This compound CAS#: 12225-86-4 [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. lcms.cz [lcms.cz]

- 16. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wwjmrd.com [wwjmrd.com]

- 18. sdc.org.uk [sdc.org.uk]

- 19. images.fibre2fashion.com [images.fibre2fashion.com]

- 20. fishersci.com [fishersci.com]

- 21. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iwaponline.com [iwaponline.com]

- 23. electrochemsci.org [electrochemsci.org]

- 24. ijsr.net [ijsr.net]

- 25. mdpi.com [mdpi.com]

A-00-1-An In-depth Technical Guide to C.I. Reactive Orange 14

Abstract: This technical guide provides a comprehensive overview of C.I. Reactive Orange 14 (CAS No. 12225-86-4), a monochlorotriazine (MCT) reactive dye. The document details its physicochemical properties, synthesis, and the chemical mechanism of its covalent fixation onto cellulosic substrates. Detailed protocols for laboratory-scale dyeing and spectrophotometric analysis are provided, underpinned by the scientific rationale for each procedural step. Furthermore, this guide addresses the toxicological and environmental profile of the dye, offering a balanced perspective for researchers and chemical industry professionals. While the reactive nature of this molecule is optimized for textile applications, its potential utility in other scientific domains is contextualized.

Introduction and Scope

C.I. This compound, also known as Reactive Orange M2R, is a prominent member of the single azo class of reactive dyes.[1] Its core utility lies in the dyeing of cellulosic fibers such as cotton and viscose, where it forms a stable, covalent bond with the material, ensuring high wash fastness.[1][2] This bond formation is the hallmark of reactive dyes, distinguishing them from dyes that adhere through weaker physical forces.[3]

The reactive group in this dye is a monochlorotriazine (MCT) moiety.[4][5] Under specific alkaline conditions, this group undergoes a nucleophilic substitution reaction with the hydroxyl groups of cellulose, creating a permanent ether linkage.[6] This guide will elucidate this mechanism, provide practical experimental frameworks, and discuss the broader scientific context of this chemical.

Note to the Audience: While this guide is intended for a broad scientific audience, including those in drug development, it is crucial to note that the primary application and body of research for C.I. This compound is firmly within the textile and chemical industries. Its inherent reactivity, designed to covalently bind to fibers, presents significant challenges for therapeutic applications, including potential off-target reactivity and immunogenicity. While some dyes have found biomedical applications in areas like diagnostics and photodynamic therapy, there is currently limited public evidence to support a direct role for C.I. This compound in drug development.[7][8] This guide, therefore, focuses on its established technical aspects.

Physicochemical Properties

The fundamental properties of C.I. This compound are critical for its application, storage, and handling. These are summarized below.

| Property | Value | Source(s) |

| CAS Number | 12225-86-4 | [1][2] |

| C.I. Name | This compound | [1][9] |

| Molecular Formula | C₁₉H₁₂Cl₂N₈O₉S₂ | [1][10] |

| Molecular Weight | 631.38 g/mol | [1][10] |

| Appearance | Orange Powder | [1][10] |

| Solubility in Water | 60 g/L at 20°C; 130 g/L at 50°C | [10][11] |

| Chemical Class | Single Azo Dye | [1] |

| Reactive Group | Monochlorotriazine (MCT) | [4][6] |

| pH (1% Solution) | 6.0 - 7.0 | [2] |

Synthesis and Reaction Mechanism

Chemical Synthesis

The synthesis of C.I. This compound is a multi-step process involving diazo coupling and condensation reactions.[1][10] The key steps are:

-

Diazotization: 2,5-Diaminobenzenesulfonic acid is diazotized.[1][10]

-

Coupling: The resulting diazonium salt is coupled with 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.[1][10]

-

Condensation: The resulting azo compound is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).[1][10]

This process yields the final dye molecule, which incorporates the chromophore responsible for its orange color and the reactive triazine ring necessary for fixation.

Mechanism of Covalent Fixation

The defining characteristic of a reactive dye is its ability to form a covalent bond with the substrate.[12] For C.I. This compound on cellulosic fibers (e.g., cotton), this occurs via a nucleophilic substitution reaction.

Causality of the Process:

-

Activation of Cellulose: The process requires an alkaline medium (e.g., sodium carbonate). The alkali deprotonates the hydroxyl groups (-OH) on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[13]

-

Nucleophilic Attack: The activated cellulosate anion attacks one of the carbon atoms on the dye's triazine ring.

-

Leaving Group Displacement: The chlorine atom on the triazine ring is an effective leaving group. Its displacement by the cellulosate anion results in the formation of a stable ether bond, covalently linking the dye to the fiber.[6]

-

Competitive Reaction (Hydrolysis): A significant side-reaction is the hydrolysis of the dye, where the reactive group reacts with hydroxide ions (OH⁻) from the water instead of the fiber.[6] This hydrolyzed dye can no longer bind to the fiber and must be washed out. Optimizing dyeing conditions (pH, temperature, salt concentration) is crucial to maximize fixation and minimize hydrolysis.

}

Covalent fixation and hydrolysis pathways for this compound.

Experimental Protocols

The following protocols are designed as self-validating systems, where successful execution results in a visibly well-dyed fabric with good fastness, or an accurate quantitative measurement.

Protocol: Exhaust Dyeing of Cotton Fabric

This protocol describes a laboratory-scale method for dyeing cotton with C.I. This compound. The term "exhaust" refers to the gradual migration of the dye from the dyebath onto the fiber.

Materials:

-

C.I. This compound powder

-

Scoured and bleached plain-weave cotton fabric

-

Sodium chloride (NaCl) (Electrolyte)

-

Sodium carbonate (Na₂CO₃) (Alkali/Fixing Agent)

-

Non-ionic soap solution (0.1%)

-

Distilled water

-

Beakers, heating mantle/water bath, stirring rod, pH meter

Step-by-Step Methodology:

-

Fabric Preparation: Weigh a 5.0 g sample of the cotton fabric. Thoroughly wet it with distilled water.

-

Dye Solution Preparation: Prepare a 1% (w/v) stock solution of this compound. For a 2% depth of shade (on weight of fabric), you will need 0.1 g of dye. Calculate the required volume from the stock solution.

-

Dye Bath Setup: Set up the dyebath with a liquor-to-goods ratio of 20:1. For 5 g of fabric, this requires a total volume of 100 mL. Add the calculated volume of dye stock solution and the required amount of distilled water to a beaker.

-

Dyeing - Exhaustion Phase:

-

Place the wetted fabric into the dyebath at room temperature (approx. 30°C).

-

Add the electrolyte, sodium chloride (e.g., 40 g/L, which is 4 g for the 100 mL bath). Rationale: The salt reduces the electrostatic repulsion between the anionic dye and the negatively charged cotton surface, promoting dye uptake.[13]

-

Stir gently for 30 minutes to allow the dye to adsorb onto the fiber surface evenly.

-

-

Dyeing - Fixation Phase:

-

Add the alkali, sodium carbonate (e.g., 10 g/L, which is 1 g for the 100 mL bath). Rationale: This raises the pH to the optimal range (10-11) for activating the cellulose and initiating the covalent bonding reaction.[13]

-

Continue dyeing with gentle stirring for 60 minutes at room temperature.

-

-

Post-Dyeing Wash-off:

-

Remove the fabric and rinse thoroughly with cold water to remove residual salt and alkali.

-

Wash the dyed fabric in a 0.1% non-ionic soap solution at boiling temperature (95-100°C) for 15 minutes. Rationale: This critical "soaping" step removes any unfixed, hydrolyzed dye from the fabric surface, which is essential for achieving high wet fastness properties.[2]

-

Rinse again with hot and then cold water until the rinse water is clear.

-

-

Drying and Evaluation: Squeeze out excess water and allow the fabric to air dry. The result should be a uniformly dyed orange fabric.

}

Experimental workflow for exhaust dyeing of cotton.

Protocol: Quantitative Analysis by UV-Vis Spectrophotometry

This protocol allows for the determination of the concentration of this compound in an aqueous solution.

Materials:

-

C.I. This compound powder (analytical grade)

-

Volumetric flasks (100 mL, 10 mL)

-

Pipettes

-

Distilled water

-

UV-Vis Spectrophotometer with 1 cm quartz cuvettes

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with distilled water. This creates a stock solution of ~100 mg/L.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 20 mg/L) by serial dilution of the stock solution in 10 mL volumetric flasks.

-

Determine λmax (Wavelength of Maximum Absorbance):

-

Calibration Curve Generation:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each prepared calibration standard (from step 2).

-

Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). The result should be a linear plot that adheres to the Beer-Lambert Law.

-

-

Sample Measurement: Measure the absorbance of the unknown solution at the same λmax.

-

Concentration Calculation: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve or by using the equation of the line (y = mx + c) generated from the linear regression of the curve.

Toxicological and Environmental Profile

Reactive azo dyes, including this compound, require careful handling and consideration of their environmental impact.

| Aspect | Information | Source(s) |

| Human Health (Occupational) | May cause sensitization by inhalation and skin contact, leading to allergic reactions in textile workers.[16][17] Classified with the risk phrase R42 ("May cause sensitisation by inhalation").[16] Inhalation of dye dust can irritate the respiratory tract.[17][18] | [16][17][18][19] |

| Human Health (Consumer) | Once covalently fixed to the textile, the reactive group is no longer present. The high fastness properties mean there is minimal exposure to the wearer, and allergic reactions from finished textiles are not typically reported.[16] | [16] |

| Environmental Fate | Azo dyes are generally resistant to natural degradation due to their complex aromatic structures.[20][21] Effluents from dyeing processes contain hydrolyzed dye, which contributes to water coloration, increases Chemical Oxygen Demand (COD), and can be toxic to aquatic life.[20][21] | [20][21] |

| Degradation Byproducts | A primary concern with azo dyes is that under anaerobic conditions (e.g., in sediments), the azo bond (-N=N-) can be cleaved to form aromatic amines, which are a class of compounds that includes known carcinogens.[20][22][23] | [20][22][23] |

| Effluent Treatment | Effective effluent treatment is mandatory to mitigate environmental impact.[2] This can involve physical, chemical, and biological methods to decolorize the water and degrade the dye molecules.[22] | [2][22] |

Conclusion

C.I. This compound is a chemically robust and commercially significant dye due to its ability to form permanent covalent bonds with cellulosic fibers. Its synthesis, mechanism, and application are well-understood chemical processes, allowing for precise control in industrial settings. While its utility is firmly established in the textile industry, its high reactivity and the toxicological profile of its class present substantial hurdles for direct application in fields like drug development. A thorough understanding of its chemistry, as outlined in this guide, is essential for its safe handling, effective application, and responsible environmental stewardship.

References

- Megha International. This compound Dye - Affordable Price for Industrial Applications.

- Megha International. This compound Dye.

- World dye variety. This compound. (2012-05-09).

- Asim, F., Kausar, N., & Mahmood, M. Reaction Mechanism of Single Step Fixation Process of Reactive Printing and Crease Resistance Finishing of Cotton Fabrics. International Journal of Textile Science, 2(2), 26-29 (2013).

- ChemicalBook. This compound | 12225-86-4.

- Hunger, K. Toxicology and toxicological testing of colorants. Review of Progress in Coloration and Related Topics, 35(1), 85-102 (2005).

- World dye variety. Acid Orange 14. (2012-05-24).

- Sustainability Directory. Monochlorotriazine. (2024).

- LookChem. This compound | 12225-86-4.

- ChemicalBook. This compound CAS#: 12225-86-4.

- Towns, A. D. Biomedical Application of Dyes. ResearchGate (2024).

- SPGPrints. Black color reactive dyes for digital textile printing: the difference between MCT and VS dyes. (2020-06-18).

- World dye variety. Basic Orange 14. (2012-04-24).

- GSC Online Press. An overview of azo dyes environmental impacts. (2025-07-05).

- Danish Environmental Protection Agency. Toxicity and Fate of Azo Dyes.

- Alzain, H., et al. A Review of Environmental Impact of Azo Dyes. ResearchGate (2023-06-29).

- Fibre2Fashion. Health and Environmental Hazards of Synthetic Dyes.

- Chemical Safety Facts. The Chemistry of Colorfastness: How Basic Orange 14 Covalently Bonds with Textile Fibers. (2026-01-01).

- ResearchGate. UV-vis spectra of initial dye solutions: AR14.

- Mahavir Dyes. COLD DYEING (M SERIES).

- Wikipedia. Reactive dye.

- Chen, Y., et al. Degradation of Azo Dyes with Different Functional Groups in Simulated Wastewater by Electrocoagulation. MDPI (2022-01-05).

- Zenodo. An overview of azo dyes environmental impacts. (2025-09-26).

- Chemsrc. This compound | CAS#:12225-86-4.

-

ResearchGate. (PDF) The chemistry of reactive dyes and their application processes. (2025-08-07). Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2j4N9uKGmTQ_2Tc4IaNtfCwAezsadw1lSl3qKjVWRIvt8ks8s195jUnHYVe_64jlueljHpilaYFlgEG4j419OIE0RbBzwgE_YBFsP4JHCT2_y77f09ADWAjmUa9K27OQcpgLn9BPE2yD3jONFIol5E6QH6FT_YSGR6zwSjfd8E763OsPo1TcW_6GQFSwI_BaLQFWLj7kcS7mFA22UUb7ZgT6AqEYr2hh1_GCH]([Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Dye - Affordable Price for Industrial Applications [meghadyes.com]

- 3. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]

- 4. Monochlorotriazine → Area → Sustainability [product.sustainability-directory.com]

- 5. blog.spgprints.com [blog.spgprints.com]

- 6. Reaction Mechanism of Single Step Fixation Process of Reactive Printing and Crease Resistance Finishing of Cotton Fabrics [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. COLD DYEING (M SERIES) – Mahavir Dyes [mahavirdyes.com]

- 10. This compound | 12225-86-4 [chemicalbook.com]

- 11. This compound CAS#: 12225-86-4 [m.chemicalbook.com]

- 12. Reactive dye - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. worldwidejournals.com [worldwidejournals.com]

- 16. sdc.org.uk [sdc.org.uk]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

- 19. images.fibre2fashion.com [images.fibre2fashion.com]

- 20. gsconlinepress.com [gsconlinepress.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. An overview of azo dyes environmental impacts [zenodo.org]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Reactive Orange 14

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of C.I. Reactive Orange 14 (C.I. 19138), a significant monoazo reactive dye utilized extensively in the textile industry for dyeing cellulosic fibers. This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing. It delineates the chemical principles, synthesis protocol, manufacturing workflow, quality control, and safety and environmental considerations pertinent to this compound. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the process.

Introduction: The Significance of this compound

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring, leading to high wash fastness.[1] this compound is a prominent member of this class, valued for its bright orange-yellow hue and its utility in dyeing cotton and viscose fabrics.[2][3] The molecule's structure incorporates a dichlorotriazine reactive group, which facilitates its covalent attachment to the hydroxyl groups of cellulosic fibers under alkaline conditions.[4][5] Understanding the synthesis and manufacturing of this dye is critical for process optimization, quality control, and ensuring safe and environmentally responsible production.

The synthesis of this compound is a multi-step process that involves three core chemical transformations:

-

Diazotization: The conversion of a primary aromatic amine, 2,5-diaminobenzenesulfonic acid, into a diazonium salt.

-

Azo Coupling: The reaction of the diazonium salt with a coupling component, 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid, to form the chromophore.

-

Condensation: The attachment of the reactive group by reacting the azo dye intermediate with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2][3]

This guide will explore each of these stages in detail, providing both theoretical background and practical insights.

Chemical Synthesis Pathway

The overall synthesis of this compound can be visualized as a convergent process where the chromophore is first synthesized and then functionalized with the reactive triazine ring.

Figure 1: Synthesis pathway of this compound.

Step 1: Diazotization of 2,5-Diaminobenzenesulfonic Acid

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This reaction is conducted at low temperatures (typically 0-5°C) to prevent the unstable diazonium salt from decomposing. The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[6] The electrophilic nitrosonium ion (NO⁺) then reacts with the amino group of 2,5-diaminobenzenesulfonic acid to form the diazonium salt.

Causality of Experimental Choices:

-

Low Temperature (0-5°C): Essential for the stability of the diazonium salt. At higher temperatures, the diazonium group can be hydrolyzed to a phenol, leading to unwanted byproducts.[3]

-

Excess Mineral Acid: Ensures the complete formation of nitrous acid and maintains a low pH to prevent premature coupling reactions.

Step 2: Azo Coupling

The newly formed diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component.[7] In the synthesis of this compound, the coupling component is 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.[2][3] This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the activated aromatic ring of the pyrazolone derivative.[8] The reaction is typically carried out in a slightly acidic to neutral medium.

Causality of Experimental Choices:

-

pH Control: The reactivity of the coupling component is pH-dependent. A slightly acidic to neutral pH is often optimal for the coupling reaction with pyrazolone derivatives.

-

Immediate Use of Diazonium Salt: Due to its instability, the diazonium salt solution is used immediately in the coupling step without isolation.

Step 3: Condensation with Cyanuric Chloride

The final step in the synthesis is the introduction of the reactive group. This is achieved through a nucleophilic substitution reaction between the azo dye intermediate and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[9] The amino group on the benzene ring of the azo dye acts as a nucleophile, displacing one of the chlorine atoms on the triazine ring. This reaction is carefully controlled to ensure monosubstitution.

Causality of Experimental Choices:

-

Temperature Control: The reactivity of the chlorine atoms on the cyanuric chloride is temperature-dependent. The first condensation is typically carried out at a low temperature (0-5°C) to favor monosubstitution.

-

pH Control: The reaction is carried out under neutral to slightly alkaline conditions to facilitate the nucleophilic attack of the amino group.

Detailed Experimental Protocol (Representative)

The following is a representative laboratory-scale protocol for the synthesis of this compound. Disclaimer: This protocol is a composite based on general procedures for similar dye syntheses and should be adapted and optimized with appropriate laboratory safety precautions.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| 2,5-Diaminobenzenesulfonic acid | 188.20 | ≥97% |

| Sodium Nitrite (NaNO₂) | 69.00 | ≥99% |

| Hydrochloric Acid (HCl), concentrated | 36.46 | 37% |

| 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 284.25 | ≥98% |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | 184.41 | ≥99% |

| Sodium Carbonate (Na₂CO₃) | 105.99 | ≥99% |

| Sodium Chloride (NaCl) | 58.44 | ≥99% |

Step-by-Step Procedure

Step 1: Diazotization

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 18.8 g (0.1 mol) of 2,5-diaminobenzenesulfonic acid in 150 mL of water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add 25 mL of concentrated hydrochloric acid.

-

In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water.

-

Add the sodium nitrite solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature between 0-5°C.

-

Stir the mixture for an additional 1 hour at 0-5°C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Destroy any excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.

Step 2: Azo Coupling

-

In a separate 1 L beaker, dissolve 28.4 g (0.1 mol) of 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid in 200 mL of water and 10.6 g (0.1 mol) of sodium carbonate.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the coupling component solution over 1-2 hours with vigorous stirring, maintaining the temperature below 10°C.

-

Adjust the pH to 5.5-6.5 with a 20% sodium carbonate solution.

-

Continue stirring for 2-3 hours at 10-15°C until the coupling is complete (the absence of diazonium salt can be checked with a coupling component like H-acid).

Step 3: Condensation

-

In a separate 500 mL beaker, prepare a fine suspension of 18.5 g (0.1 mol) of cyanuric chloride in 100 mL of ice-water with a small amount of a dispersing agent.

-

Add the azo dye solution from Step 2 to the cyanuric chloride suspension with vigorous stirring, maintaining the temperature at 0-5°C.

-

Maintain the pH at 6.0-7.0 by the controlled addition of a 10% sodium carbonate solution.

-

Stir the reaction mixture for 2-4 hours at 0-5°C until the condensation is complete.

-

The final product, this compound, can be isolated by salting out with sodium chloride, followed by filtration and drying.

Industrial Manufacturing Workflow

The industrial production of this compound follows the same chemical principles as the laboratory synthesis but is conducted on a much larger scale with specialized equipment and stringent process controls.

Figure 2: Industrial manufacturing workflow for this compound.

Key Industrial Considerations:

-

Reactors: Large, jacketed reactors made of glass-lined or stainless steel are used to control the temperature of the exothermic reactions.

-

Process Control: Automated systems monitor and control key parameters such as temperature, pH, and addition rates to ensure batch-to-batch consistency.

-

Isolation and Drying: Industrial-scale filtration units (e.g., filter presses) and dryers (e.g., spray dryers) are used for efficient product isolation and to obtain a fine, consistent powder.[10]

-

Standardization: The final dye powder is blended with additives to meet specific commercial strength and shade requirements.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the performance and consistency of this compound.

| Parameter | Analytical Method | Purpose |

| Purity | High-Performance Liquid Chromatography (HPLC)[8] | To determine the percentage of the active dye and identify any impurities or byproducts. |

| Color Strength | UV-Visible Spectrophotometry[1] | To measure the tinctorial strength and compare it against a standard. |

| Shade | Spectrophotometric color matching | To ensure the color of the dye falls within the specified tolerance. |

| Solubility | Visual or instrumental assessment | To confirm the dye dissolves completely in water at specified concentrations.[1] |

| Moisture Content | Karl Fischer titration or loss on drying | To determine the water content, which can affect the dye's strength and stability. |

| Insoluble Matter | Gravimetric analysis | To quantify any undissolved particles that could cause issues in dyeing. |

Safety and Environmental Considerations

Health and Safety

The synthesis of this compound involves the handling of hazardous chemicals. It is imperative to adhere to strict safety protocols.

-

2,5-Diaminobenzenesulfonic Acid: Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.[11][12]

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): Fatal if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation. It is also moisture-sensitive and reacts violently with water.[13][14]

-

5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid: While specific hazard data is limited, it should be handled with care as with all laboratory chemicals.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For handling cyanuric chloride, respiratory protection is essential.

-

Have an eyewash station and safety shower readily accessible.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Environmental Impact and Waste Treatment

The manufacturing of reactive dyes generates colored effluents with high concentrations of salts and organic compounds.[15] A significant environmental concern is the hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber, leading to colored wastewater that is difficult to treat.[4][11][13]

Wastewater Treatment Strategies:

-

Neutralization: Adjusting the pH of the effluent.

-

Coagulation and Flocculation: Using chemical agents to precipitate the dye.[15]

-

Adsorption: Employing materials like activated carbon to remove the dye from the water.[16]

-

Advanced Oxidation Processes (AOPs): Using powerful oxidizing agents like ozone or hydrogen peroxide to break down the dye molecules.

-

Membrane Filtration: Technologies like nanofiltration and reverse osmosis can be used to separate dyes and salts from the wastewater, allowing for water and salt recovery.[17]

Conclusion

The synthesis and manufacturing of this compound is a well-established yet chemically intricate process. A thorough understanding of the underlying principles of diazotization, azo coupling, and condensation reactions is paramount for successful and efficient production. This guide has provided a detailed framework for the synthesis, industrial manufacturing, quality control, and safety and environmental management of this important reactive dye. For researchers and professionals in the field, this comprehensive overview serves as a valuable technical resource for both laboratory-scale synthesis and industrial-scale production.

References

- Alfa Chemistry. (n.d.). Scientific Overview of Reactive Dyes and Their Industrial Applications.

- Case Study - Reactive Dye Process Waste Water Treatment. (n.d.).

- Cowintprinting.com. (n.d.). Hydrolysis of reactive dyes.

- Fisher Scientific. (2009, September 22). Safety Data Sheet: Cyanuric chloride.

- Journal of Industrial Pollution Control. (n.d.). DYE WASTEWATER TREATMENT: REMOVAL OF REACTIVE DYES USING INORGANIC AND ORGANIC COAGULANTS.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 2,5-Diaminobenzene sulfonic acid 97%.

- World dye variety. (2012, May 9). This compound.

- Synthesis and characterization of reactive dyes with mono-azo dye and cyanuric chloride. (2025, August 5).

- IWA Publishing. (2024, May 31). A review on progresses in reactive dye-containing wastewater treatment.

- The Chemistry of Color: Understanding Pyrazolone Coupling Components. (2025, December 10).

- First Source Worldwide. (2020, March 20). Quality Assurance for Reactive Dyes in Textile Applications.

- An-Najah journals. (n.d.). Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC.

- Scribd. (2024, May 27). Reactive Dyes Tests.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyanuric chloride.

- MilliporeSigma. (2025, May 6). SAFETY DATA SHEET - 2,4,6-trichloro-1,3,5-triazine.

- RSC Publishing. (2019, June 17). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the.

- Cellulose Chemistry and Technology. (2021, July 31). OPTIMIZATION OF REACTIVE DYEING PROCESS FOR CHITOSAN TREATED COTTON FABRIC.

- RSC Publishing. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds.

- Biosynth. (n.d.). 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 2,5-Diaminobenzenesulfonic acid >= 97.0 T 88-45-9.

- DUT Open Scholar. (n.d.). Treatment and reuse of reactive dye effluent from textile industry using membrane technology. Retrieved from Durban University of Technology's open access repository.

- Alfa Chemistry. (n.d.). Scientific Overview of Reactive Dyes and Their Industrial Applications.

- Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- IJBPAS. (2023, April 1). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS.

- Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine 99% ar (tptz).

- Science.gov. (n.d.). diazotization: Topics by Science.gov.

- Journal of Chemical Technology and Metallurgy. (2022, December 23). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT.

- ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - 3,5,6-Trichloro-1,2,4-triazine.

- ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- UPB. (n.d.). SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE.

- PubChem. (n.d.). 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange.

- Wikipedia. (n.d.). Azo coupling.

- Scribd. (n.d.). 6 Dyeing With Reactive Dye.

- ResearchGate. (n.d.). (PDF) Synthesis and investigation of some bis(dichlorotriazine) reactive dyes containing stabilizer fragment.

- MDPI. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.

- Dye Manufacturing. (n.d.).

- ACS Publications. (2026, January 11). Rapid Phenotypic Screening of Lysine-Degrading Probiotics via FTIR Spectroscopy: Toward Precision Therapy for Hyperlysinemia.

- MDPI. (n.d.). Photocatalytic Performance of Zr-Modified TS-1 Zeolites: Structural, Textural and Kinetic Studies.

- ChemicalBook. (2025, October 23). This compound | 12225-86-4.

- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.

- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Khushi Dyechem. (n.d.). This compound.

- Google Patents. (n.d.). CN105860580A - Preparation method of orange reactive dye.

- Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

- 1. fsw.cc [fsw.cc]

- 2. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]

- 3. This compound | 12225-86-4 [chemicalbook.com]

- 4. textilelearner.net [textilelearner.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. US2606896A - Method of preparation of watersoluble azo dyes and watersoluble bases therefor - Google Patents [patents.google.com]

- 8. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]

- 9. nbinno.com [nbinno.com]

- 10. ir-spectra.com [ir-spectra.com]

- 11. Reactive Dye Hydrolysis → Area → Sustainability [fashion.sustainability-directory.com]

- 12. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]

- 13. textileapex.com [textileapex.com]

- 14. Basic Orange 14(10127-02-3) 13C NMR spectrum [chemicalbook.com]

- 15. pjoes.com [pjoes.com]

- 16. worlddyevariety.com [worlddyevariety.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Understanding C.I. Reactive Orange 14

An In-Depth Technical Guide to the Solubility of Reactive Orange 14

C.I. This compound (CAS No. 12225-86-4) is a prominent member of the single azo class of reactive dyes.[1] Characterized by its bright yellow-orange hue, it is extensively utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2] The defining feature of reactive dyes is their ability to form covalent bonds with the substrate, a process mediated by a reactive group on the dye molecule.[3] In the case of this compound, this functionality is provided by a dichlorotriazine group, which reacts with the hydroxyl groups of cellulose under alkaline conditions.[4][5]

A thorough understanding of the solubility of this compound is paramount for its effective application and for any research involving its use, from developing new dyeing methodologies to conducting toxicological or environmental degradation studies. Solubility dictates the dye's behavior in solution, influencing everything from solution stability and preparation to its diffusion and reaction kinetics during the dyeing process.[6][7] This guide provides a detailed examination of the solubility of this compound in various solvent systems, the physicochemical principles governing this behavior, and standardized protocols for its empirical determination.

Physicochemical Properties Governing Solubility

The solubility of a complex organic molecule like this compound is not a random phenomenon but is dictated by its inherent chemical structure. Several key features of the molecule are critical to its interaction with different solvents.

-

Molecular Structure: this compound is an anionic dye with a molecular formula of C₁₉H₁₂Cl₂N₈O₉S₂ and a molecular weight of 631.38 g/mol .[1]

-

Ionic Functional Groups: The presence of multiple sulfonic acid (-SO₃H) groups is the most significant contributor to its aqueous solubility. In aqueous solution, these groups deprotonate to form sulfonate anions (-SO₃⁻), rendering the molecule highly polar and capable of strong ion-dipole interactions with water molecules.[8][9]

-

Azo Chromophore: The central azo bond (-N=N-) and associated aromatic rings form the chromophore, which is largely nonpolar. However, the overall solubility is dominated by the highly polar sulfonate and reactive triazine groups.

-

Reactive Group: The dichlorotriazine ring is a key functional component. While its primary role is covalent bond formation, its polar nitrogen atoms also contribute to the molecule's overall polarity.[4]

The interplay between the large, relatively hydrophobic aromatic backbone and the highly polar, water-solubilizing sulfonate groups defines its solvation characteristics.

Chemical Structure of this compound

Caption: Conceptual structure of C.I. This compound.

Solubility Profile of this compound

The primary solvent of interest for reactive dyes is water, as virtually all dyeing processes are aqueous-based.[5]

Aqueous Solubility

This compound is described as an orange powder that is easily soluble in water.[2][10] Quantitative data confirms this, though solubility is highly dependent on temperature.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 60 | [1][2][10] |

| Water | 50 | 130 | [1][2][10] |

This significant increase in solubility with temperature is a critical factor in the preparation of dye stock solutions and in the dyeing process itself.[11][12]

Factors Influencing Aqueous Solubility

The practical solubility of this compound is not static but is influenced by several variables common in a laboratory or industrial setting.

-

Temperature: As the data clearly indicates, temperature has a profound effect on solubility. Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid dye and enhances the kinetic energy of both solute and solvent molecules, promoting dissolution.[11][12] Using hot water is a standard practice to accelerate the dissolution of reactive dyes.[13]

-

pH: The pH of the solution is a critical parameter.[14] For dissolution, a neutral pH is preferred. It is crucial to dissolve the dye powder in water before the addition of any alkali (like sodium carbonate or caustic soda) used for the fixation step.[7][15] Adding alkali during dissolution can prematurely initiate hydrolysis of the dichlorotriazine group, converting the dye into an inactive form that can no longer bond with the fiber, effectively reducing its useful solubility and dyeing efficiency.[6][13]

-

Electrolytes (Salts): In reactive dyeing, large quantities of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are used to promote dye exhaustion from the solution onto the fiber. However, these same electrolytes significantly reduce the solubility of the dye in the water phase.[6][13] This phenomenon, known as "salting out," occurs because the ions from the salt (Na⁺, Cl⁻, SO₄²⁻) hydrate, reducing the amount of "free" water molecules available to solvate the dye molecules.[16] At very high electrolyte concentrations, the dye can aggregate and precipitate.[16]

-

Additives (Hydrotropes): Certain additives, known as hydrotropes, can enhance the solubility of dyes. Urea is a commonly used agent that has a solubilizing effect, helping to prevent dye aggregation and maintain a stable solution, particularly for dyes with lower intrinsic solubility or when preparing highly concentrated stock solutions.[6][7][13]

Solubility in Organic Solvents

Specific quantitative data for the solubility of this compound in organic solvents is not widely available in the literature, primarily because its applications are aqueous-based. However, based on its highly polar and ionic structure, its solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Limited to moderate solubility is expected. While these solvents can engage in hydrogen bonding, their lower dielectric constant compared to water makes them less effective at solvating the sulfonate salt groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally effective at dissolving polar organic compounds. It is plausible that this compound would exhibit some solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): Negligible solubility is expected. The large polarity mismatch between the ionic dye and the nonpolar solvent prevents effective solvation.

Protocol for Experimental Determination of Solubility

Determining the solubility of a dye like this compound is a fundamental quality control and research procedure. Several methods can be employed, ranging from simple qualitative assessments to precise quantitative measurements.[17]

Method 1: Gravimetric Determination of Saturated Solution

This method provides a precise quantitative value (e.g., in g/L) and is suitable for research settings.

Principle: A saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Protocol:

-

Setup: Place a sealed flask containing the solvent (e.g., deionized water) in a constant-temperature water bath set to the desired temperature (e.g., 20°C). Allow the solvent to equilibrate.

-

Addition of Solute: Add an excess amount of this compound powder to the solvent in the flask. "Excess" means that undissolved solid remains visible.

-

Equilibration: Seal the flask and agitate it (e.g., using a magnetic stirrer) in the constant-temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is fully saturated.

-

Separation: Turn off the agitation and allow the undissolved solid to settle. Carefully extract a known volume (e.g., 10.00 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette to prevent precipitation upon cooling.

-

Drying and Weighing: Transfer the aliquot to a pre-weighed, dry evaporating dish. Evaporate the solvent in a drying oven set at a temperature sufficient to remove the solvent without degrading the dye (e.g., 105-110°C).

-

Constant Weight: Continue drying the evaporating dish containing the dye residue until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculation:

-

Mass of dye = (Final weight of dish + dye) - (Initial weight of dish)

-

Solubility (g/L) = (Mass of dye in g / Volume of aliquot in mL) * 1000 mL/L

-

Method 2: Filter Paper Spot Test

This is a rapid, semi-quantitative method often used in industrial quality control to quickly assess solubility and the presence of insoluble impurities.[6][15]

Principle: A drop of a prepared dye solution is placed on filter paper. The uniformity of the resulting spot indicates the degree of dissolution. Undissolved particles will concentrate in the center of the spot.

Protocol:

-

Solution Preparation: Prepare a series of dye solutions at different, known concentrations (e.g., 10 g/L, 20 g/L, 40 g/L, 60 g/L, 80 g/L) in the chosen solvent at a specified temperature (e.g., 20°C). Stir each solution for a fixed time (e.g., 10 minutes).[15]

-

Spotting: Using a clean pipette, draw up a small amount of the first solution and place a single drop onto a piece of Whatman No. 2 filter paper (or equivalent).[18]

-

Observation: Allow the spot to dry completely. Examine the spot for uniformity. A perfectly uniform circle of color indicates complete dissolution. A spot with a darker center or visible specks indicates the presence of undissolved particles, meaning the concentration is at or above the solubility limit.

-

Determination: The solubility is reported as the highest concentration that produces a uniform spot without any central residue.[17]

Experimental Workflow Visualization

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

C.I. This compound is a water-soluble azo dye whose solubility is fundamentally governed by its molecular structure, specifically its polar sulfonate groups. Its aqueous solubility exhibits a strong positive correlation with temperature, increasing from 60 g/L at 20°C to 130 g/L at 50°C.[1][2] For researchers and industry professionals, it is critical to recognize that this solubility is significantly influenced by solution parameters such as pH, the presence of electrolytes, and organic additives like urea. Dissolution should always precede the addition of alkali to prevent dye deactivation through hydrolysis. While data on its solubility in organic solvents is scarce, its ionic nature suggests poor solubility in nonpolar media. The standardized gravimetric and filter paper spot test protocols provided herein offer reliable methods for the precise quantification and rapid assessment of its solubility, ensuring reproducible and effective use in scientific and industrial applications.

References

- (No source provided for this number)

- World dye variety. (2012, May 9). This compound.

- iSuoChem. (2022, May 3). The four characteristics of reactive dyes are fundamental to the success rate of dyeing!

- Shaoxing City Xinran Textile Co., Ltd. (n.d.). Understanding the four characteristics of reactive dyes is fundamental to the success rate of dyeing once! Retrieved from Shaoxing City Xinran Textile Co., Ltd. website.

- Megha International. (n.d.). This compound Dye.

- Hangzhou Fucai Chem Co., Ltd. (2021, November 17). The Solubility Of Reactive Dyes. Retrieved from Hangzhou Fucai Chem Co., Ltd. website.

- TIANKUN Dye Manufacturer & Supplier. (2023, November 22). Notes on Reactive Dye Dyeing Process.

- ChemicalBook. (n.d.). This compound CAS#: 12225-86-4.

- Textile Learner. (2015, May 11). Different Types of Reactive Dyes: Properties, Structures and Factors.

- Fibre2Fashion. (n.d.). Standardisation of Dyes.

- Suntech. (n.d.). How does the dye solubility affect the dyeing process in a Warp Beam Dyeing Machine?

- (No source provided for this number)

- ResearchGate. (n.d.). A new method for the determination of the solubility of disperse dyes.

- Meghmani. (2021, October 20). Reactive Dyes: Types, Classification & Structure.

- ChemicalBook. (n.d.). This compound | 12225-86-4.

- Alfa Chemistry. (n.d.). Determination of Insoluble Content in Dyes.

- (No source provided for this number)

- (No source provided for this number)

- Hangzhou Tiankun Chem Co.,Ltd. (2021, March 29). What is the solubility of reactive dyes?

- (No source provided for this number)

- Scribd. (n.d.). 6 Dyeing With Reactive Dye.

- Fashion Sustainability Directory. (n.d.). How Does Temperature Affect Dyeing? Retrieved from Fashion Sustainability Directory website.

- First Source Worldwide. (2016, November 8). How to Choose the Best Dye Tests for Your Lab.

- (No source provided for this number)

- (No source provided for this number)

- PMC. (2023, June 6). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers.

- (No source provided for this number)

- (No source provided for this number)

- Dergipark. (2021, March 12). pH EFFECTS ON REACTIVE ORANGE 16 ADSORPTION OF M-POLY(DIVINYL BENZENE–N-VINYL IMIDAZOL) MICROBEADS.

- SDC ColourClick. (n.d.). Estimation of Dyes in Solution by Transmission Measurements.

- (No source provided for this number)

- (No source provided for this number)

- (No source provided for this number)

- Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments.

- (No source provided for this number)

- (No source provided for this number)

- (No source provided for this number)

- (No source provided for this number)

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound CAS#: 12225-86-4 [m.chemicalbook.com]

- 3. This compound Dye - Affordable Price for Industrial Applications [meghadyes.com]

- 4. textilelearner.net [textilelearner.net]

- 5. scribd.com [scribd.com]

- 6. The four characteristics of reactive dyes are fundamental to the success rate of dyeing! - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 7. fnatchem.com [fnatchem.com]

- 8. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eds.yildiz.edu.tr [eds.yildiz.edu.tr]

- 10. This compound | 12225-86-4 [chemicalbook.com]

- 11. chinadyeingmachines.com [chinadyeingmachines.com]

- 12. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]

- 13. Notes on Reactive Dye Dyeing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 14. ibisscientific.com [ibisscientific.com]

- 15. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 16. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 17. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]

- 18. fsw.cc [fsw.cc]

An In-depth Technical Guide to the Health and Safety of C.I. Reactive Orange 14

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Orange 14 (CAS No. 12225-86-4) is a synthetic organic dye belonging to the monoazo class.[1] Primarily utilized in the textile industry for coloring cellulosic fibers like cotton and viscose, its utility stems from the formation of a strong, covalent bond between the dye molecule and the substrate.[2] This reactive nature, however, is also the foundation of its principal health and safety concerns. While exhibiting low acute toxicity, this compound is a known sensitizer, capable of eliciting significant immune responses upon exposure. This guide provides an in-depth analysis of its toxicological profile, outlines evidence-based protocols for safe handling, and details its environmental impact, offering a comprehensive safety framework for laboratory and industrial professionals.

Section 1: Chemical and Physical Properties

A foundational understanding of a substance's physical properties is critical for predicting its behavior in a laboratory setting, from storage to spill response. This compound is an orange powder with high water solubility, a characteristic that influences both its application in dyeing and its environmental mobility.[1][3]

| Property | Value | Source(s) |

| CAS Number | 12225-86-4 | [1][3][4] |

| C.I. Name | This compound, C.I. 19138 | [1][5] |

| Molecular Formula | C₁₉H₁₂Cl₂N₈O₉S₂ | [1][3] |

| Molecular Weight | 631.38 g/mol | [1][3][5] |

| Appearance | Orange Powder | [1][3] |

| Solubility in Water | 60 g/L (at 20°C); 130 g/L (at 50°C) | [1][3] |

Section 2: Core Toxicological Profile

The toxicology of this compound is dominated by its potential to cause sensitization, rather than acute systemic toxicity. The following subsections dissect the key toxicological endpoints.

Acute Toxicity

Based on data from similar reactive dyes, this compound is considered to have low acute toxicity. It is unlikely to be harmful upon accidental ingestion.[6] An oral LD50 value for rats is reported to be greater than 5 g/kg for a generic reactive orange dye, indicating a very low level of acute oral toxicity.[7]

-

Oral: May be harmful if swallowed in large quantities, potentially causing gastrointestinal irritation.

-

Dermal: Not expected to be a significant hazard via skin contact under normal use, though it may be harmful if absorbed through broken skin.[8][9]

-

Inhalation: High concentrations of dust may be harmful if inhaled and can cause respiratory irritation.[8]

Irritation

Direct contact with the dye in its powder form can cause mechanical and chemical irritation.

-

Eye Irritation: Classified as an eye irritant.[6][10] Contact can cause redness, watering, and irritation.[10]

-

Skin Irritation: May cause skin irritation upon contact.[8][10] Pre-existing conditions like dermatitis may be exacerbated.[8]

-

Respiratory Irritation: Inhalation of dust can irritate the respiratory tract, leading to coughing and wheezing.[8][10]

Sensitization: The Primary Hazard

The most significant health risk associated with this compound is its ability to act as a respiratory and skin sensitizer.[10][11][12] This is not a simple irritation but an adaptive immune response that can become more severe with subsequent exposures.

Causality of Sensitization: The reactive group of the dye (a dichlorotriazine moiety) is designed to covalently bond with hydroxyl groups on cellulose fibers. This same reactivity allows it to bind to nucleophilic groups on proteins, such as human serum albumin (HSA), within the body.[11] This dye-protein conjugate (a hapten-carrier complex) is then recognized as a foreign antigen by the immune system, triggering sensitization.[11]

Manifestations of Sensitization:

-

Occupational Asthma: Inhalation of dye dust can lead to allergic respiratory reactions in sensitized individuals.[11][12]

-

Allergic Contact Dermatitis: Skin contact can result in a delayed-type hypersensitivity reaction.[11][12]

-

Other Allergic Reactions: Allergic conjunctivitis and rhinitis have also been reported in workers with occupational exposure.[11][12]

Caption: Mechanism of sensitization by this compound.

Section 3: Occupational Exposure and Safe Handling

Given that sensitization is the primary hazard, all handling protocols must be centered on minimizing dust generation and preventing direct contact.

Engineering Controls

The first line of defense is to control exposure at the source.

-

Ventilation: Always handle this compound in a well-ventilated area.[13]

-

Local Exhaust Ventilation (LEV): For tasks such as weighing or preparing stock solutions where dust generation is likely, use of a chemical fume hood or an enclosure with LEV is mandatory.[10]

-

Dust Control: Employ good housekeeping practices to prevent the accumulation of dye dust on surfaces.[6][13]

Personal Protective Equipment (PPE)

PPE is essential as a secondary barrier to exposure. The choice of PPE should be based on a risk assessment of the specific procedure being performed.

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a respirator suitable for particulates (e.g., N95, FFP2) should be worn.[6] Do not breathe dust.[10]

-

Eye Protection: Chemical safety goggles are required to protect against airborne dust and splashes.[6][10]

-

Hand Protection: Wear chemical-resistant gloves such as nitrile or butyl rubber.[10] Discard and replace gloves immediately if they become contaminated.

-

Skin and Body Protection: A lab coat or protective clothing should be worn to prevent skin contact.[10] Ensure any exposed skin, especially on the arms and neck, is covered.

Caption: Standard workflow for safely handling this compound powder.

Section 4: Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Remove the individual to fresh air. If coughing or wheezing persists, seek immediate medical advice.[10] |

| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[10] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical advice.[6][10] |

| Ingestion | Do NOT induce vomiting.[10][13] Rinse the mouth with water and have the person drink plenty of water or milk. If a significant amount is ingested or symptoms develop, seek medical advice.[10] |

Accidental Release Measures

For spills of the solid powder:

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Wear full PPE, including respiratory protection.

-

Contain: Prevent the dust from becoming airborne. Avoid dry sweeping.

-

Clean-up: Gently moisten the powder with water to prevent dusting, then carefully sweep or vacuum the material into a labeled container for disposal.[6][13] Small spills may be flushed with large amounts of water, but consider environmental regulations.[10]

Fire-Fighting Measures

While not flammable, as an organic powder, it can form flammable dust-air mixtures.[10]

-

Extinguishing Media: Use water mist, foam, carbon dioxide (CO₂), or dry chemical agents.[6]

-

Hazardous Combustion Products: Burning may produce noxious fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[6] Firefighters should wear self-contained breathing apparatus (SCBA).[6]

Section 5: Storage and Disposal

Storage

Proper storage is crucial for maintaining chemical stability and ensuring safety.

-

Store in a cool, dry, well-ventilated area away from direct sunlight.[2][6][13]

-

Keep containers tightly sealed to prevent moisture absorption and contamination.[2][13]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

All waste must be handled in accordance with local, state, and federal regulations.[8] Dispose of the chemical and its container via a licensed waste disposal contractor.[13] Do not allow the product to enter drains or waterways.

Section 6: Environmental Hazards

Ecotoxicity

Reactive dyes can pose a risk to aquatic ecosystems. They are generally harmful to aquatic life, with some studies on similar dyes showing lethal and sublethal effects on fish and invertebrates like Daphnia magna.[5][14] Due to the high water solubility and color, even small releases can be visible and impactful in aquatic environments.[6] The high rate of loss during the industrial dyeing process (up to 50%) makes proper effluent treatment essential.[11]

Persistence and Degradability

This compound is not considered to be readily biodegradable.[6] Its persistence in the environment is a concern, reinforcing the need to prevent its release into soil and water systems.

Conclusion